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Compound of Interest |

2-Chloroquinoline-6-carboxylic
Compound Name:
acid
CAS No.: 849996-80-1
Cat. No.: B1591687

Technical Monograph: 2-Chloroquinoline-6-carboxylic Acid

Physiochemical Profile & Core Identity

2-Chloroquinoline-6-carboxylic acid is a bifunctional heteroaromatic scaffold widely utilized
in medicinal chemistry. Its value lies in its orthogonal reactivity: the electrophilic C-2 position
allows for nucleophilic displacement (SNAr), while the C-6 carboxylic acid serves as a stable
anchor for amidation or esterification. This duality makes it an ideal "hub" molecule for
fragment-based drug discovery (FBDD) and the synthesis of divergent libraries.
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Property Data

IUPAC Name 2-Chloroquinoline-6-carboxylic acid

CAS Registry Number 849996-80-1

Molecular Formula C10HeCINO:2

Molecular Weight 207.61 g/mol

Appearance White to off-white solid

Solubility Low in water; soluble in DMSO, DMF, MeOH
(hot)

pKa (Predicted) ~3.8 (COOH), ~1.0 (Quinoline NH*)

LogP (Predicted) ~2.2

H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Pathways

The synthesis of 2-chloroquinoline-6-carboxylic acid typically follows the N-oxide Activation
Route. This method is preferred over direct chlorination of quinoline (which is non-selective) or
the Skraup synthesis using chlorinated anilines (which can yield regioisomeric mixtures).

Mechanism of Action:

e Ring Construction: 4-Aminobenzoic acid is cyclized via the Skraup reaction (glycerol/H2S0a)
to form quinoline-6-carboxylic acid.

o N-Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) or H20: yields the N-oxide.
The N-oxide activates the C-2 and C-4 positions towards nucleophilic attack.

o Meisenheimer Rearrangement/Chlorination: Reaction with phosphoryl chloride (POCIs)
effects a rearrangement where the oxygen is eliminated and replaced by chlorine at the C-2
position.
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Figure 1: The standard synthetic workflow via N-oxide activation, ensuring regiospecific
chlorination at the C-2 position.

Reactivity & Functionalization

The molecule's utility stems from the electronic disparity between the C-2 and C-6 positions.

A. Nucleophilic Aromatic Substitution (SNAr) at C-2

The quinoline nitrogen atom acts as an electron sink, withdrawing density from the ring and
making the C-2 chlorine highly susceptible to displacement by nucleophiles (amines, thiols,
alkoxides).

» Conditions: Typically requires heat (80-120 °C) or microwave irradiation. Acid catalysis (e.qg.,
AcOH) can protonate the ring nitrogen, further accelerating the reaction.

e Scope: Primary and secondary amines react cleanly to form 2-aminoquinoline derivatives.

B. Carboxylic Acid Derivatization at C-6

The C-6 position is electronically isolated from the C-2 reaction center, allowing for standard
acid transformations without interfering with the chloro-group.

e Amidation: Standard coupling reagents (HATU, EDC/HOBt) work efficiently.

o Esterification: Acid-catalyzed reaction with alcohols.

C. Metal-Catalyzed Cross-Coupling

The C-2 chloride is a viable handle for Palladium-catalyzed reactions.

e Suzuki-Miyaura: Coupling with aryl boronic acids.
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e Buchwald-Hartwig: Amination (alternative to SNAr for sterically hindered amines).
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Figure 2: Divergent reactivity profile.[1][2] The C-2 Cl and C-6 COOH allow for orthogonal

functionalization strategies.

Experimental Protocol: SNAr Displacement

Objective: Synthesis of 2-(benzylamino)quinoline-6-carboxylic acid. Rationale: This protocol

demonstrates the displacement of the C-2 chlorine by a primary amine, a common first step in

library synthesis.

Materials:

Benzylamine (2.0 eq)

Isopropanol (solvent) or DMF

Procedure:

2-Chloroquinoline-6-carboxylic acid (1.0 eq)[3]

Catalytic HCI (optional, to activate the quinoline N)

e Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 2-chloroquinoline-6-carboxylic acid (207 mg, 1.0 mmol) in

isopropanol (5 mL).
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e Addition: Add benzylamine (214 mg, 2.0 mmol) dropwise.

» Reaction: Heat the mixture to reflux (approx. 82 °C) for 4—6 hours. Monitor reaction progress
by TLC (eluent: 10% MeOH in DCM) or LC-MS.

o Note: If reaction is sluggish, add 2 drops of conc. HCI or switch solvent to n-butanol and
heat to 110 °C.

o Workup: Cool the reaction mixture to room temperature. The product often precipitates
directly.

o If solid forms: Filter the precipitate, wash with cold isopropanol and diethyl ether.

o If no solid: Evaporate solvent under reduced pressure. Resuspend residue in water and
adjust pH to ~4-5 with 1M HCI to precipitate the zwitterionic product.

 Purification: Recrystallize from Ethanol/Water or purify via flash chromatography
(DCM/MeOH gradient).

Applications in Drug Discovery

» NMDA Receptor Antagonists: Derivatives of quinoline-2-carboxylic acids (and their 2-
substituted analogs) have been explored as antagonists for the glycine site of the NMDA
receptor, relevant in treating neurodegenerative diseases [1].

» Kinase Inhibitors: The quinoline scaffold is a "privileged structure™ in kinase inhibition. The 2-
chloro group allows for the introduction of solubilizing amine tails or hinge-binding motifs.
Specifically, 2-substituted quinoline-6-carboxylic acids have been investigated as CK2
inhibitors [2].

» Anti-Infectives: Used as intermediates for Schiff base derivatives showing antibacterial
activity against S. aureus and E. coli [3].

Safety & Handling (GHS)

Signal Word: Warning
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Hazard Code Statement

H302 Harmful if swallowed.[3]

H315 Causes skin irritation.[3]

H319 Causes serious eye irritation.[3]

H335 May cause respiratory irritation.[3][4]
Precautions:

e Handle in a fume hood to avoid inhalation of dust.
e Wear nitrile gloves and safety glasses.

 In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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